3-(3,4-Difluorophenethyl)benzoic acid
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Overview
Description
3-(3,4-Difluorophenethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 3,4-difluorophenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenethyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the dearomatization-rearomatization strategy, where phenols are converted to 2,5-cyclohexadienones, which then react with difluoromethyl 2-pyridyl sulfone under basic conditions to form the desired benzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, due to its efficiency and scalability, is particularly suitable for industrial production. The reaction conditions can be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives.
Scientific Research Applications
3-(3,4-Difluorophenethyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, benzoic acid derivatives are known to inhibit microbial growth by disrupting cellular processes . The presence of fluorine atoms in the molecule can enhance its binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzoic acid: A closely related compound with similar chemical properties.
3,4-Difluorophenylboronic acid: Used in similar synthetic applications, particularly in coupling reactions.
3,3’-Difluorobenzophenone: Another fluorinated aromatic compound with distinct applications in organic synthesis.
Uniqueness
3-(3,4-Difluorophenethyl)benzoic acid is unique due to the presence of both the benzoic acid and 3,4-difluorophenethyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-[2-(3,4-difluorophenyl)ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c16-13-7-6-11(9-14(13)17)5-4-10-2-1-3-12(8-10)15(18)19/h1-3,6-9H,4-5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBOUULWGJYHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CCC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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